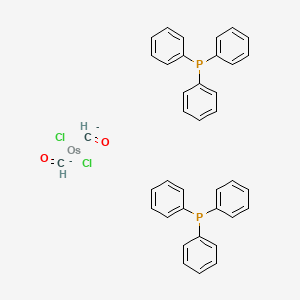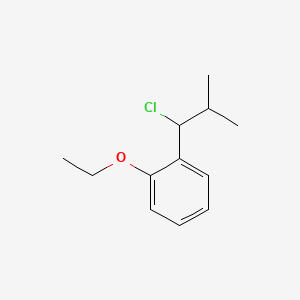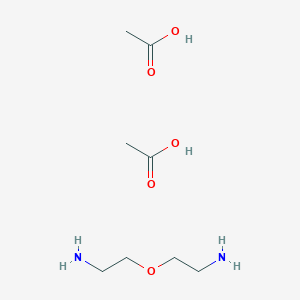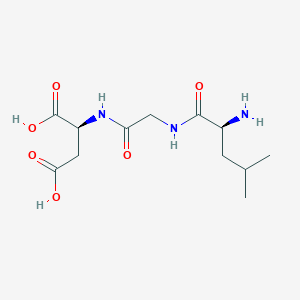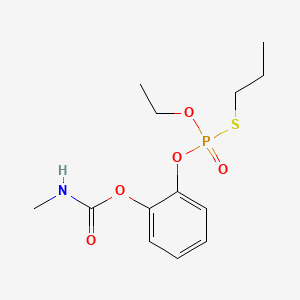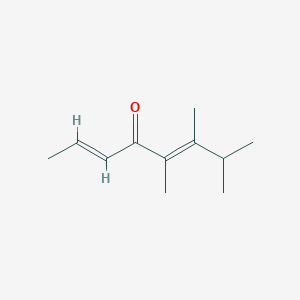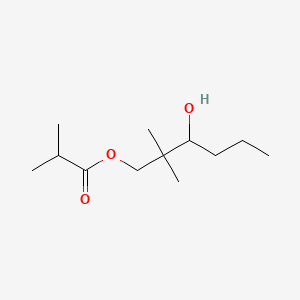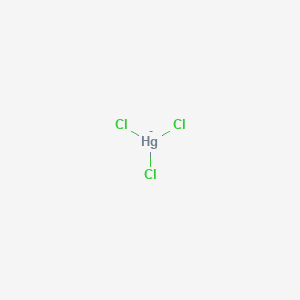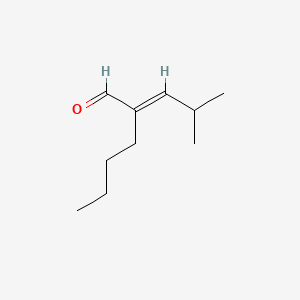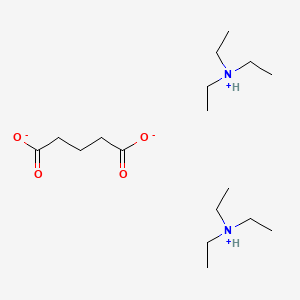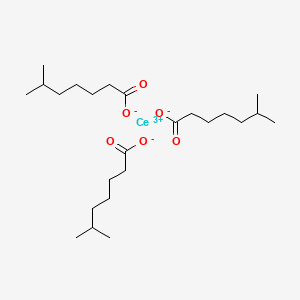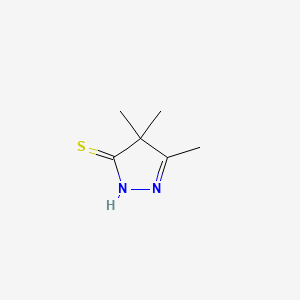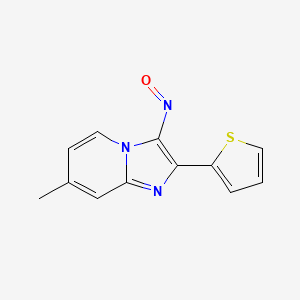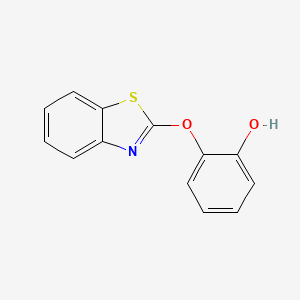
2-(2-Benzothiazolyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzothiazolyloxy)phenol is an organic compound with the molecular formula C13H9NO2S. It is a derivative of benzothiazole and phenol, characterized by the presence of a benzothiazole ring fused to a phenol moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothiazolyloxy)phenol typically involves the condensation of 2-aminothiophenol with salicylaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product . The reaction can be carried out in solvents such as ethanol or methanol, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Benzothiazolyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium dichromate (K2Cr2O7) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or tin(II) chloride (SnCl2) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Applications De Recherche Scientifique
2-(2-Benzothiazolyloxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mécanisme D'action
The mechanism of action of 2-(2-Benzothiazolyloxy)phenol involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, modulating their activity. The benzothiazole ring is known to interact with nucleic acids, potentially affecting gene expression and cellular processes . The phenol moiety can undergo redox reactions, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxyphenyl)benzothiazole
- 2-(2-Hydroxyphenyl)-6-nitrobenzothiazole
- 2-(2-Hydroxyphenyl)-6-cyanobenzothiazole
- Benzothiophene derivatives
Uniqueness
2-(2-Benzothiazolyloxy)phenol is unique due to its specific combination of a benzothiazole ring and a phenol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential as a fluorescent probe and therapeutic agent highlight its versatility compared to similar compounds .
Propriétés
Numéro CAS |
70216-96-5 |
|---|---|
Formule moléculaire |
C13H9NO2S |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yloxy)phenol |
InChI |
InChI=1S/C13H9NO2S/c15-10-6-2-3-7-11(10)16-13-14-9-5-1-4-8-12(9)17-13/h1-8,15H |
Clé InChI |
MZODOBBOQXPSNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)OC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


